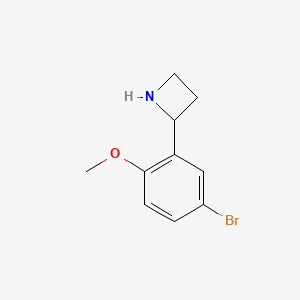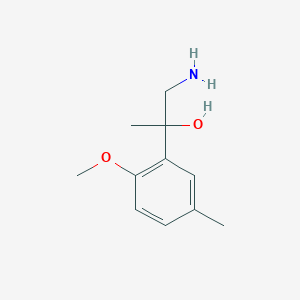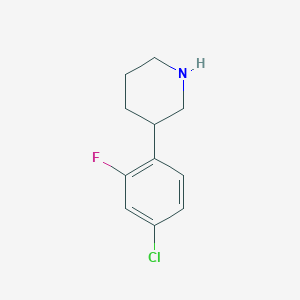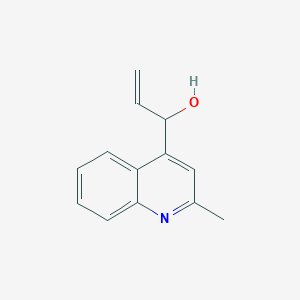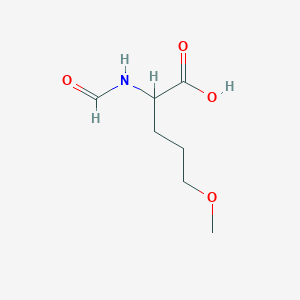
2-Formamido-5-methoxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Formamido-5-methoxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Formamido-5-methoxypentanoic acid has several scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various chemical intermediates and products.
Mécanisme D'action
The specific mechanism of action for 2-Formamido-5-methoxypentanoic acid is not well-documented. like other organic compounds, it may interact with molecular targets and pathways through various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formamido-5-methoxypentanoic acid: C7H13NO4
2-Amino-5-methoxypentanoic acid: C6H13NO3
2-Formamido-5-hydroxypentanoic acid: C6H13NO4
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its methoxy group and formamido group contribute to its unique behavior in chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2-formamido-5-methoxypentanoic acid |
InChI |
InChI=1S/C7H13NO4/c1-12-4-2-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11) |
Clé InChI |
OHHMTLCPRNTSLR-UHFFFAOYSA-N |
SMILES canonique |
COCCCC(C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


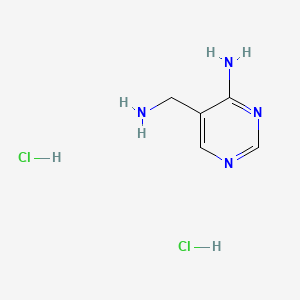
![N-[(dimethyl-1,3-oxazol-2-yl)methyl]hydroxylamine](/img/structure/B13616969.png)
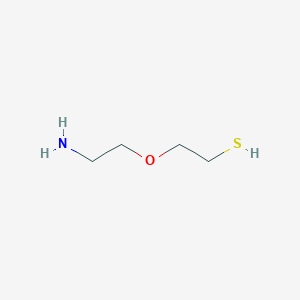
![2-(Pyrrolidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13616980.png)
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)
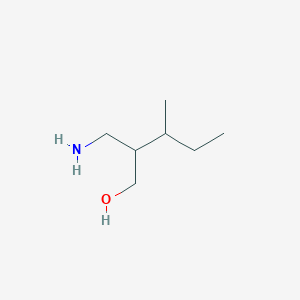
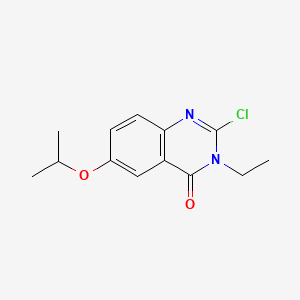
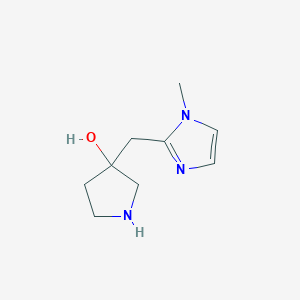
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)
